![molecular formula C19H21NO2 B14333898 2-{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole CAS No. 110866-68-7](/img/structure/B14333898.png)
2-{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[([1,1’-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole is a complex organic compound that features a biphenyl group linked to an oxazole ring via a butyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[([1,1’-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through various methods, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Attachment of the Butyl Chain: The butyl chain can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the biphenyl compound is replaced by a butyl group.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors, such as α-amino acids and arylacetylenes, in the presence of catalysts like copper(II) nitrate and iodine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[([1,1’-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2-{4-[([1,1’-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2-{4-[([1,1’-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Similar in structure but contains an oxadiazole ring instead of an oxazole ring.
1,1’-Biphenyl, 2,2’,4,4’,5,5’-hexabromo-: A biphenyl derivative with multiple bromine substitutions.
Phenol, 2-(1,1-dimethylethyl)-4-methyl-: Contains a biphenyl group with tert-butyl and methyl substitutions.
Uniqueness
2-{4-[([1,1’-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole is unique due to its combination of a biphenyl group and an oxazole ring linked by a butyl chain. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Eigenschaften
110866-68-7 | |
Molekularformel |
C19H21NO2 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
2-[4-(4-phenylphenoxy)butyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C19H21NO2/c1-2-6-16(7-3-1)17-9-11-18(12-10-17)21-14-5-4-8-19-20-13-15-22-19/h1-3,6-7,9-12H,4-5,8,13-15H2 |
InChI-Schlüssel |
ZDNPOAPBZXTPOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=N1)CCCCOC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.